3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKYVWUVCGQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl intermediate through a series of nitration and reduction reactions.
Piperazinyl Group Introduction: The pyridazinyl intermediate is then reacted with piperazine under controlled conditions to introduce the piperazinyl group.
Coupling with Pyrimidinyl Group: Finally, the piperazinyl intermediate is coupled with a pyrimidin-2-yl methanone derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) on Pyridazine Core
The pyridazine ring undergoes SNAr reactions at electron-deficient positions (C-3 and C-6), facilitated by electron-withdrawing substituents. Key transformations include:
Mechanistic Insight : The SNAr reactivity is enhanced by the electron-withdrawing effect of the adjacent piperazine-carbonyl group, which polarizes the pyridazine ring .
Piperazine Functionalization Reactions
The piperazine moiety participates in alkylation, acylation, and coordination chemistry:
Key Observation : Alkylation at the piperazine nitrogen improves solubility but reduces CNS penetration due to increased polarity .
Carbonyl Group Transformations
The pyrimidine-2-carbonyl group shows versatile reactivity:
Stability Note : The carbonyl group resists nucleophilic attack under physiological conditions, contributing to metabolic stability .
Comparative Analysis with Structural Analogs
Reactivity trends compared to related compounds:
Synthetic Optimization Strategies
-
Yield Improvement : Using cyclohexyl MgCl as base increased SNAr efficiency from 38% to 89% in analogous systems .
-
Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN) achieves >95% purity for most derivatives .
-
Scale-Up Challenges : Exothermic acylation requires controlled addition below 10°C to prevent dimerization.
This compound's multifunctional architecture enables tailored modifications for drug discovery, particularly in kinase inhibitor development . Future work should explore photochemical reactions and biocatalytic transformations to access novel stereochemical configurations.
Scientific Research Applications
Scientific Research Applications
1. Antitumor Activity
Research indicates that derivatives of piperazine compounds, including 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine, exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
A study focused on the synthesis and evaluation of piperazine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways regulating cell survival and death .
2. Neuropharmacological Potential
The compound has also been investigated for its potential neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, which may contribute to their efficacy in treating neurological disorders.
Case Study:
In vitro studies have shown that certain piperazine compounds can act as selective inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, suggesting potential applications in treating depression and anxiety disorders .
3. Antimicrobial Properties
Another area of application for 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine is its antimicrobial activity. Compounds with similar chemical frameworks have been reported to possess significant antibacterial and antifungal properties.
Case Study:
Research has highlighted the effectiveness of piperazine derivatives against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Variant A | Substituted piperazine | Enhanced cytotoxicity |
| Variant B | Altered carbonyl group | Increased MAO inhibition |
| Variant C | Modified side chain | Broader antimicrobial spectrum |
Mechanism of Action
The mechanism of action of 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
The pyridazine core is a common feature among analogs, but substituents and piperazine modifications dictate pharmacological profiles:
MW069a (3-Phenyl-4-(Pyridin-4-yl)-6-(4-(Pyrimidin-2-yl)Piperazin-1-yl)Pyridazine)
- Structure : Pyridazine with phenyl (position 3), pyridin-4-yl (position 4), and pyrimidin-2-yl-piperazine (position 6).
- Activity : Potent p38αMAPK inhibitor, suppresses neuroinflammation .
- Key Difference : Bulkier aromatic substituents (phenyl, pyridinyl) enhance kinase binding but may reduce blood-brain barrier penetration compared to the target compound’s methyl group.
3-Chloro-6-{4-[3-(4-Chlorophenoxy)Propyl]Piperazin-1-yl}Pyridazine
- Structure: Chlorinated pyridazine with a 3-(4-chlorophenoxy)propyl-piperazine.
- Activity : Broad-spectrum antibacterial and antiviral effects .
- Key Difference: Chlorine and phenoxypropyl groups improve membrane permeability but introduce cytotoxicity risks, unlike the target’s pyrimidine-carbonyl group.
Piperazine Substituent Effects
The piperazine ring’s substituents critically influence selectivity and off-target effects:
ER-319441-15 (Imidazo[4,5-d]Pyridazine with Piperazin-1-yl at Position 2)
- Structure : Piperazine linked to an imidazo[4,5-d]pyridazine core.
- Activity : DPP-IV inhibitor with histamine release side effects .
- Key Insight : Piperazine placement on fused heterocycles (vs. pyridazine in the target) correlates with adverse effects, suggesting the target’s pyridazine-piperazine linkage may mitigate this issue.
F554-0056 (3-[4-(3,4-Dimethylbenzoyl)Piperazin-1-yl]-6-(Thiophen-2-yl)Pyridazine)
Pharmacological Profile Comparisons
Biological Activity
3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyridazine core, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The incorporation of piperazine and pyrimidine moieties suggests a multifaceted mechanism of action that warrants detailed exploration.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include the formation of the piperazine ring followed by the introduction of the pyrimidine carbonyl group. Recent studies have reported various synthetic routes that optimize yield and purity while minimizing by-products .
1. Inhibitory Effects on Enzymes
Studies have shown that derivatives of piperazine, including those similar to 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, compounds with similar structures demonstrated selective MAO-A inhibitory activity with IC50 values indicating potent effects . This suggests potential applications in treating mood disorders and depression.
2. Antitumor Activity
Research indicates that compounds containing pyridazine and piperazine scaffolds can inhibit various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Apoptosis induction |
| MCF7 (breast cancer) | 3.2 | Cell cycle arrest |
| A549 (lung cancer) | 4.8 | Inhibition of proliferation |
3. Neuroprotective Properties
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Compounds with similar structures have been shown to exhibit protective effects against oxidative stress-induced neuronal cell death, suggesting a role in conditions like Alzheimer's disease .
Case Study 1: Antidepressant Activity
A recent study evaluated the antidepressant-like effects of a series of piperazine derivatives, including those similar to our compound. The results indicated a significant reduction in immobility time in forced swim tests, suggesting enhanced serotonergic activity .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of pyridazine-based compounds against various cancer cell lines. The results showed that these compounds could significantly inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine?
- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents (e.g., EDCI/HOBt for amide bond formation) and reaction conditions. For example, maintaining anhydrous conditions at 0–5°C during piperazine-pyridazine coupling minimizes side reactions like hydrolysis. Solvent polarity (e.g., DMF vs. THF) significantly impacts yield due to differences in intermediate solubility . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound from unreacted pyridazine or pyrimidine precursors .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR : - and -NMR confirm substitution patterns (e.g., methyl group at C3, pyrimidine carbonyl at piperazine-N4). Aromatic protons in pyridazine (δ 8.2–8.5 ppm) and pyrimidine (δ 8.7–9.0 ppm) should integrate correctly .
- HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H] at m/z 340.2) verify purity (>95%) and molecular weight .
- X-ray crystallography (if crystals form): Resolves bond lengths/angles, confirming the planarity of the pyridazine ring and torsion angles in the piperazine linker .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in different assay systems for this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Receptor Binding vs. Functional Assays : Compare radioligand binding (e.g., values for serotonin/dopamine receptors) with functional readouts (cAMP or calcium flux assays) to distinguish antagonism from inverse agonism .
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. active transport. Low permeability (<1 × 10 cm/s) may explain poor activity in whole-cell assays despite high binding affinity .
- Metabolite Interference : LC-MS/MS profiling of assay media can detect metabolites (e.g., hydrolyzed pyrimidine carbonyl) that may act as off-target inhibitors .
Q. How can computational modeling guide SAR studies for piperazine-pyridazine derivatives?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT). Key interactions: pyridazine N1 with Lysine residues, piperazine carbonyl with Asparagine .
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. For example, increased logP (>3.5) correlates with CNS penetration but may reduce aqueous solubility .
- MD Simulations : Analyze piperazine flexibility over 100-ns trajectories; rigid conformers (torsion angle <30°) enhance selectivity by minimizing off-target binding .
Q. What experimental approaches elucidate the role of the pyrimidine-2-carbonyl group in target engagement?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with pyrimidine replaced by pyridine or triazole. Compare binding affinities to identify hydrogen-bonding vs. hydrophobic contributions .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the pyrimidine ring. UV irradiation cross-links the compound to its target, followed by tryptic digest and MS/MS to identify binding peptides .
- Thermal Shift Assays : Monitor protein melting temperature () shifts upon compound binding. A Δ >2°C suggests stabilization of the target (e.g., kinase domains) via carbonyl interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
